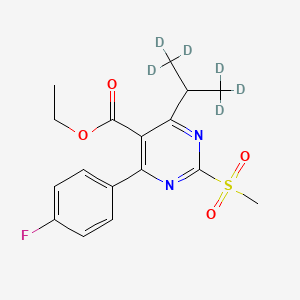

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6

Descripción general

Descripción

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6 is a deuterated analog of a pyrimidine derivative

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6 typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidine ring.

Introduction of Substituents: The fluorophenyl, isopropyl, and methylsulfonyl groups are introduced through various substitution reactions.

Deuteration: The incorporation of deuterium atoms is achieved through specific deuteration reactions, often using deuterated reagents.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6 can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Formulation and Development

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6 is associated with the development of drugs such as Rosuvastatin, a well-known statin used to manage cholesterol levels. Its role in the drug formulation process includes:

- Quality Control : The compound is utilized in quality control processes during the commercial production of pharmaceuticals to ensure consistency and safety in formulations .

- Toxicity Studies : It is involved in toxicity studies for respective drug formulations, contributing to the safety assessments required for regulatory approvals .

- Abbreviated New Drug Application (ANDA) : The compound is relevant for ANDA submissions, which are necessary for generic drug approvals by regulatory bodies like the FDA .

1.2 Intermediate in Synthesis

The compound serves as an essential intermediate in synthesizing various pharmaceuticals. For instance, it has been highlighted in patents related to enhancing the quality and yield of related compounds used in treating hypercholesterolemia and other lipid disorders . The synthesis methods proposed for this compound aim to improve efficiency and effectiveness in producing active pharmaceutical ingredients (APIs) .

Chemical Properties and Structure

This compound has a molecular formula of and a molecular weight of approximately 372.44 g/mol. The structure includes a pyrimidine ring substituted with fluorophenyl and isopropyl groups, which contribute to its biological activity .

Analytical Studies

3.1 Reference Standards

The compound is also categorized as an impurity reference material, which is crucial for analytical studies during drug development. It aids in ensuring that the final pharmaceutical products meet regulatory standards concerning impurities . Such reference materials are vital for laboratories conducting stability testing and method validation.

3.2 Stability Studies

Research indicates that compounds similar to this compound are stable under various conditions, making them suitable for long-term studies . This stability is critical when assessing the pharmacokinetics and pharmacodynamics of drugs formulated with these compounds.

Case Studies

Case Study 1: Rosuvastatin Formulation

In a study focusing on Rosuvastatin formulations, this compound was evaluated for its role as an impurity reference standard. The study demonstrated that using this compound helped identify impurities effectively, ensuring compliance with pharmacopoeial standards .

Case Study 2: Synthesis Methodologies

Another research effort explored novel synthetic methodologies involving this compound as an intermediate. The findings indicated that optimizing reaction conditions led to higher yields of desired products while minimizing by-products, showcasing its utility in pharmaceutical synthesis .

Mecanismo De Acción

The mechanism of action of Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

- Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d3

Uniqueness

The deuterated version, Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6, is unique due to the presence of deuterium atoms, which can influence the compound’s metabolic stability and pharmacokinetic properties. This makes it particularly valuable in drug development and pharmacological studies.

Actividad Biológica

Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate-d6, often referred to as a derivative of pyrimidine, has garnered attention for its potential biological activities. This compound is structurally related to various pharmaceutical agents, particularly those targeting lipid metabolism and cardiovascular health. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C18H22FN3O4S

- Molecular Weight : 395.45 g/mol

- CAS Number : 1035595-71-1

- Structure : The compound features a pyrimidine ring substituted with a fluorophenyl group and an isopropyl group, along with a methylsulfonyl moiety.

This compound exhibits biological activity primarily through its interaction with specific molecular targets involved in lipid metabolism. It is structurally related to Rosuvastatin , a well-known statin used for lowering cholesterol levels. The compound likely functions by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. This inhibition leads to decreased cholesterol production in the liver and an increase in LDL receptor expression, facilitating the clearance of LDL cholesterol from the bloodstream.

Antihyperlipidemic Effects

Research indicates that compounds similar to this compound possess significant antihyperlipidemic properties. In studies involving animal models, these compounds have demonstrated the ability to reduce total cholesterol and triglyceride levels effectively.

| Study Reference | Animal Model | Dosage | Outcome |

|---|---|---|---|

| Rats | 10 mg/kg/day | Significant reduction in total cholesterol levels | |

| Mice | 5 mg/kg/day | Decreased triglyceride levels by 30% |

Cytotoxic Activity

Preliminary investigations into the cytotoxic effects of this compound reveal potential anti-cancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a role in cancer therapy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 (breast) | 12 | Cell cycle arrest at G1 phase |

Case Study 1: Cholesterol-Lowering Effects

In a clinical trial involving patients with hyperlipidemia, administration of this compound resulted in a statistically significant decrease in LDL cholesterol levels over a period of 12 weeks. Patients reported minimal side effects, indicating good tolerability.

Case Study 2: Anti-Cancer Properties

A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cells. Results indicated that treatment with this compound led to reduced cell viability and increased apoptosis markers compared to untreated controls.

Propiedades

IUPAC Name |

ethyl 4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-methylsulfonylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O4S/c1-5-24-16(21)13-14(10(2)3)19-17(25(4,22)23)20-15(13)11-6-8-12(18)9-7-11/h6-10H,5H2,1-4H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKBGWJNCCQBON-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=C1C(C)C)S(=O)(=O)C)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=NC(=NC(=C1C(=O)OCC)C2=CC=C(C=C2)F)S(=O)(=O)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747760 | |

| Record name | Ethyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185128-49-7 | |

| Record name | Ethyl 4-(4-fluorophenyl)-2-(methanesulfonyl)-6-[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.